molecular formula C6H8O B7769622 2,3-Dimethylfuran CAS No. 28802-49-5

2,3-Dimethylfuran

Cat. No.: B7769622
CAS No.: 28802-49-5
M. Wt: 96.13 g/mol
InChI Key: FJSKXQVRKZTKSI-UHFFFAOYSA-N
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Description

2,3-Dimethylfuran is an organic compound with the molecular formula C6H8O. It is a derivative of furan, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the furan ring. This compound is known for its potential as a biofuel due to its high energy density and favorable combustion properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethylfuran can be synthesized through various methods. One common approach involves the cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol. This reaction can be catalyzed by different agents, including acids and bases, under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the cyclization of acetone and formaldehyde in the presence of sulfuric acid. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethylfuran has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studies have explored its potential as a biofuel due to its high energy density and favorable combustion properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dimethylfuran involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it interacts with oxidizing agents to form corresponding diketones or carboxylic acids. In reduction reactions, it interacts with hydrogen gas in the presence of a catalyst to form saturated hydrocarbons .

Comparison with Similar Compounds

  • 2,5-Dimethylfuran
  • 2-Ethylfuran
  • 3-Methylfuran
  • 2-Butylfuran

Comparison: 2,3-Dimethylfuran is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Compared to 2,5-Dimethylfuran, for example, this compound has different reactivity and stability profiles, making it suitable for specific applications in biofuel production and organic synthesis .

Properties

IUPAC Name

2,3-dimethylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-3-4-7-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSKXQVRKZTKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027759
Record name 2,3-Dimethylfuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14920-89-9, 28802-49-5
Record name Furan, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014920899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028802495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-Dimethylfuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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